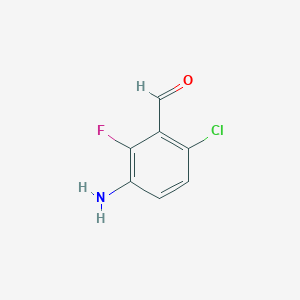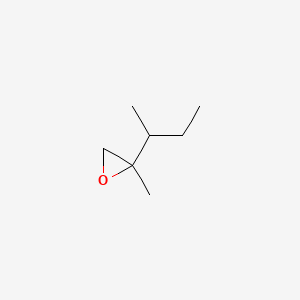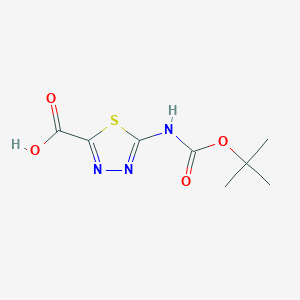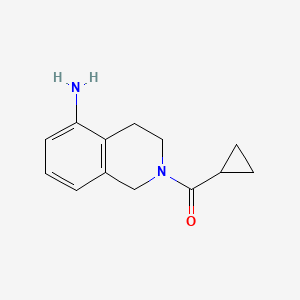
(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone” is a complex organic compound with a fused isoquinoline ring system. Its chemical structure consists of a cyclopropyl group attached to an isoquinoline moiety, which contains an amino group at position 5. The compound’s systematic name is quite a mouthful, so let’s break it down:
-
Isoquinoline Ring: : The isoquinoline ring is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. It exhibits interesting pharmacological properties and is found in various natural products and synthetic compounds.
-
Cyclopropyl Group: : The cyclopropyl group is a three-membered ring containing three carbon atoms. It imparts unique reactivity and steric effects to the compound.
Méthodes De Préparation
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. Here are a couple of common approaches:
-
Heterocyclic Synthesis
- One method involves the cyclization of an appropriate precursor, such as an N-acylated 2-aminobenzaldehyde, under basic conditions. The cyclopropyl group can be introduced via a cyclopropanation reaction.
- The reaction typically proceeds through an intramolecular condensation, forming the isoquinoline ring system.
-
Multicomponent Reactions (MCRs)
- MCRs offer efficient routes to complex molecules. In this case, a three-component reaction involving an aldehyde, an amine, and a cyclopropane derivative could yield the desired compound.
Industrial Production:
While industrial-scale production methods may not be widely documented, laboratory-scale synthesis provides a foundation for further optimization.
Analyse Des Réactions Chimiques
Reactivity:
The compound can undergo various reactions, including:
Oxidation: Oxidation of the amino group to a nitro group or other functional groups.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution at the amino group or other positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under appropriate conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of Lewis acids or bases.
Major Products:
The specific products depend on the reaction conditions and substituents present. For example, oxidation could yield an N-oxide or a nitro compound.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its isoquinoline scaffold, which is prevalent in bioactive molecules.
Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.
Industry: Isoquinoline derivatives have applications in dye synthesis, agrochemicals, and materials science.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with the exact same structure, we can compare it to related isoquinoline derivatives, such as:
- 1-Methylisoquinoline
- 2-Aminoisoquinoline
: Example reference. : Another reference.
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C13H16N2O/c14-12-3-1-2-10-8-15(7-6-11(10)12)13(16)9-4-5-9/h1-3,9H,4-8,14H2 |
Clé InChI |
GUEABAVATAUNIK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)N2CCC3=C(C2)C=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrazol-4-yl}methanaminehydrochloride](/img/structure/B13528632.png)
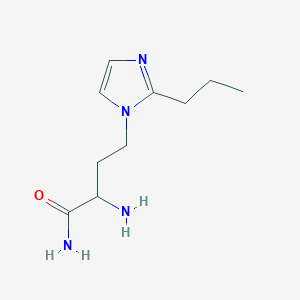
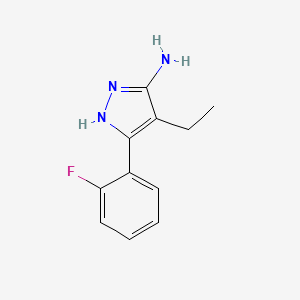
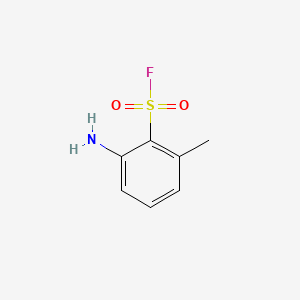
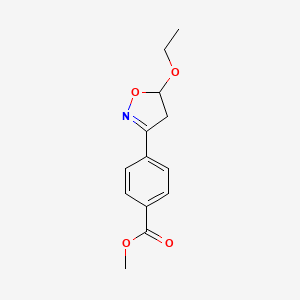
![1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride](/img/structure/B13528668.png)


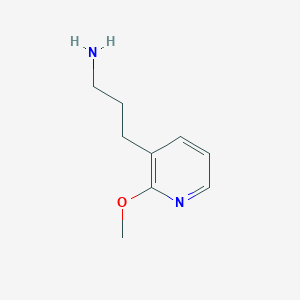
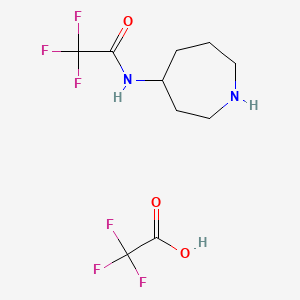
![1,2,5-Triazaspiro[2.5]oct-1-ene](/img/structure/B13528692.png)
